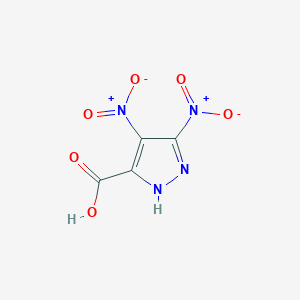
3,4-dinitro-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dinitro-1H-pyrazole-5-carboxylic acid is a compound identified in the PubChem database. It is a 117-nucleotide single-stranded DNA sequence designed to serve as a weighted probe for the target hsa-mir-30a-5p. This compound is used in various scientific applications, particularly in the field of molecular biology, where it plays a crucial role in recognizing and binding to specific target sequences .
准备方法
The preparation of 3,4-dinitro-1H-pyrazole-5-carboxylic acid involves the synthesis of a single-stranded DNA sequence. This process typically includes the following steps:
Synthesis of Nucleotides: The individual nucleotides are synthesized using standard phosphoramidite chemistry.
Assembly of the DNA Sequence: The nucleotides are sequentially added to a growing DNA chain using automated DNA synthesizers.
Purification: The synthesized DNA sequence is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
化学反应分析
3,4-dinitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Hybridization: The compound hybridizes with its complementary target sequence, forming a double-stranded DNA structure.
Polymerization: DNA polymerase extends the DNA strand from the 3’ end of the target sequence, incorporating nucleotides complementary to the target.
科学研究应用
3,4-dinitro-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Molecular Biology: It is used as a probe to detect specific DNA or RNA sequences in various molecular biology experiments.
Genetic Engineering: The compound is employed in genetic engineering to introduce specific mutations or modifications into target sequences.
Medical Research: This compound is used in medical research to study gene expression and regulation, particularly in the context of diseases such as cancer.
作用机制
The mechanism of action of 3,4-dinitro-1H-pyrazole-5-carboxylic acid involves its ability to specifically bind to the target hsa-mir-30a-5p sequence. This binding is facilitated by the complementary base pairing between the probe and the target sequence. Once bound, the probe can be extended by DNA polymerase, leading to the synthesis of a new DNA strand. This process allows for the quantitative conversion of the target signal into a measurable output, such as fluorescence intensity .
相似化合物的比较
3,4-dinitro-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
hsa-mir-30a-5p Probes: Other probes designed to target hsa-mir-30a-5p may have different sequences or modifications to enhance their binding affinity or stability.
DNA Probes: General DNA probes used in molecular biology for detecting specific sequences can vary in length, sequence, and modifications.
RNA Probes: RNA probes are similar to DNA probes but are designed to target RNA sequences.
属性
IUPAC Name |
3,4-dinitro-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O6/c9-4(10)1-2(7(11)12)3(6-5-1)8(13)14/h(H,5,6)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCXFJISYFMZSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NN=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














